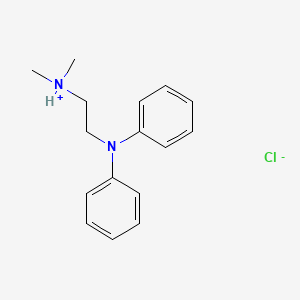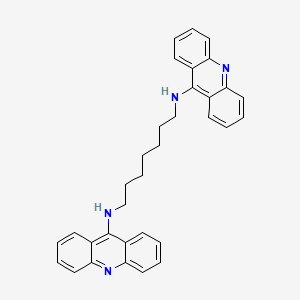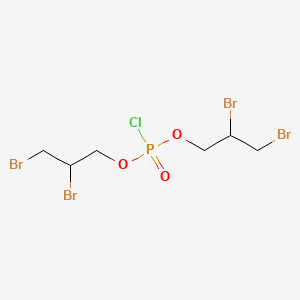
Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4'-fluoro-, oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro(55)undec-9-yl)-4’-fluoro-, oxalate is a complex organic compound with a unique structure that includes a spirocyclic system, a fluorinated phenyl group, and an oxalate moiety
Preparation Methods
The synthesis of Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4’-fluoro-, oxalate typically involves multiple steps. The synthetic route may include the formation of the spirocyclic system, introduction of the fluorinated phenyl group, and subsequent formation of the oxalate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve high yields and purity.
Chemical Reactions Analysis
Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4’-fluoro-, oxalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4’-fluoro-, oxalate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure may make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4’-fluoro-, oxalate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4’-fluoro-, oxalate can be compared with other similar compounds, such as:
Butyrophenone derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.
Fluorinated phenyl compounds: These compounds contain a fluorinated phenyl group, which can influence their reactivity and biological activity.
Spirocyclic compounds: These compounds have a spirocyclic system, which can impart unique structural and functional properties. The uniqueness of Butyrophenone, 4-(5-ethyl-2-methyl-1,3-dioxa-9-azaspiro(5.5)undec-9-yl)-4’-fluoro-, oxalate lies in its combination of these structural features, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
63377-12-8 |
|---|---|
Molecular Formula |
C23H32FNO7 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
4-(5-ethyl-2-methyl-1,3-dioxa-9-azoniaspiro[5.5]undecan-9-yl)-1-(4-fluorophenyl)butan-1-one;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C21H30FNO3.C2H2O4/c1-3-18-15-25-16(2)26-21(18)10-13-23(14-11-21)12-4-5-20(24)17-6-8-19(22)9-7-17;3-1(4)2(5)6/h6-9,16,18H,3-5,10-15H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
IECQVCNPHZYEGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(OC12CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F)C.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


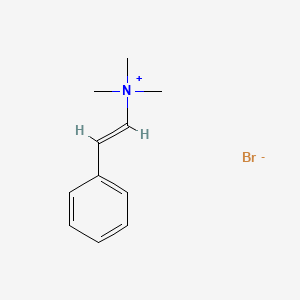
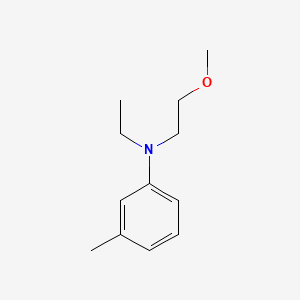
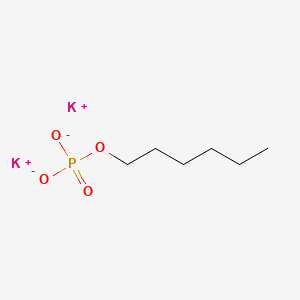
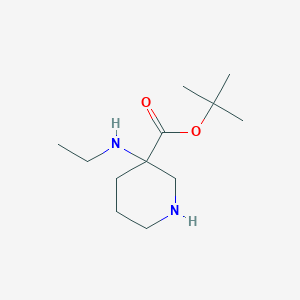
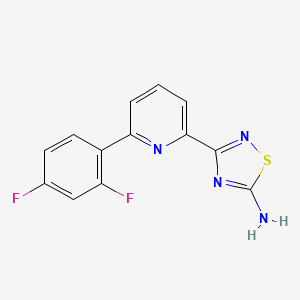
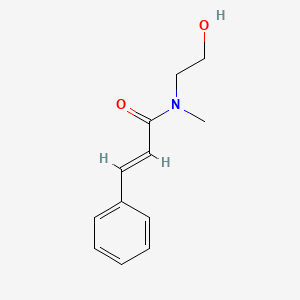
![5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide](/img/structure/B13750196.png)
